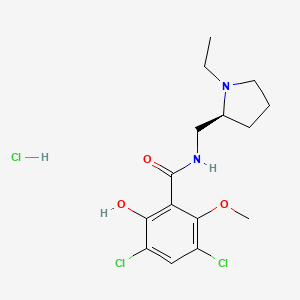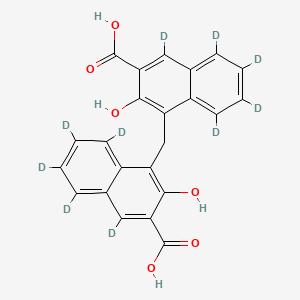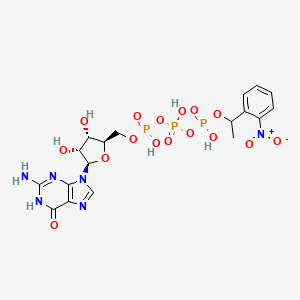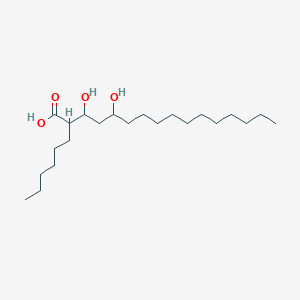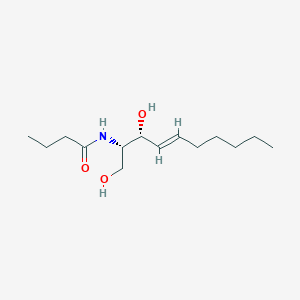
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol
描述
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol is a sphingolipid derivative, which belongs to a class of lipids known for their role in cellular signaling and structural integrity of cell membranes. Sphingolipids are essential components of the lipid bilayer and play critical roles in various biological processes, including cell growth, differentiation, and apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol typically involves the acylation of sphingosine derivatives. One common method includes the reaction of sphingosine with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various amides or esters depending on the substituent used.
科学研究应用
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sphingolipids and glycosphingolipids.
Biology: Studied for its role in cell signaling pathways and its effects on cell growth and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the formulation of liposomal drug delivery systems to enhance the bioavailability of drugs
作用机制
The mechanism of action of (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol involves its incorporation into cell membranes, where it influences membrane fluidity and the formation of lipid rafts. These lipid rafts are crucial for the localization and function of various membrane proteins involved in signal transduction. The compound can modulate the activity of enzymes and receptors, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Sphingosine: (2S,3R,4E)-2-amino-4-octadecene-1,3-diol.
Ceramide: N-acyl derivatives of sphingosine.
Sphingomyelin: Phosphocholine derivatives of ceramide
Uniqueness
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol is unique due to its specific butyrylamino substitution, which imparts distinct biochemical properties. This substitution can influence the compound’s interaction with other lipids and proteins, potentially leading to unique effects on cell signaling and membrane dynamics .
属性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxydec-4-en-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-3-5-6-7-8-10-13(17)12(11-16)15-14(18)9-4-2/h8,10,12-13,16-17H,3-7,9,11H2,1-2H3,(H,15,18)/b10-8+/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIUQIADAZJIKX-GCTWYKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C(CO)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


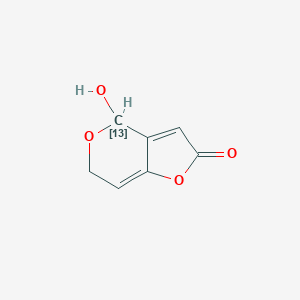

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)
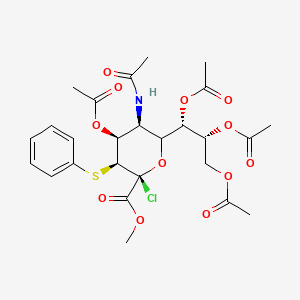
![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

